molecular formula C15H11ClF3NO B5707527 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide

2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5707527
M. Wt: 313.70 g/mol
InChI Key: FUEQRTIILOYDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound that features a benzamide core with various substituents, including a chlorine atom, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-methylbenzoic acid and 2-(trifluoromethyl)aniline.

    Amide Formation: The carboxylic acid group of 2-chloro-4-methylbenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The activated intermediate then reacts with 2-(trifluoromethyl)aniline to form the desired benzamide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures (0-25°C) and with the presence of a base like triethylamine to neutralize the by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in solvents like dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.

    Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to its target, inhibiting or modulating its activity. This interaction can lead to various biological effects, such as enzyme inhibition, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-methyl-N-phenylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide:

    2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide: Lacks the methyl group, leading to variations in its chemical behavior and biological effects.

Uniqueness

2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the presence of all three substituents (chlorine, methyl, and trifluoromethyl) on the benzamide core. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity, enhanced reactivity, and specific biological activities, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO/c1-9-6-7-10(12(16)8-9)14(21)20-13-5-3-2-4-11(13)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEQRTIILOYDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.